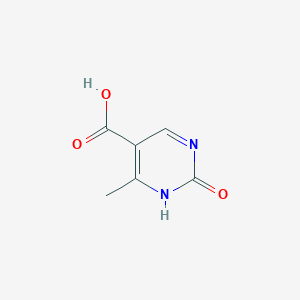

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methylpyrimidine-5-carboxylic acid (2H4MPCA) is a naturally occurring compound that is found in a variety of organisms, including bacteria, fungi, and plants. It has been studied for its various applications in the fields of medicine, biochemistry, and pharmacology. 2H4MPCA is a versatile compound that can be used to synthesize a variety of compounds, and it has been used in the synthesis of drugs and other compounds. In addition, 2H4MPCA has been studied for its potential role in the regulation of gene expression and cell signaling pathways.

Scientific Research Applications

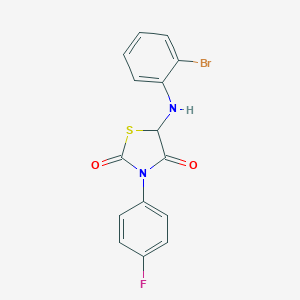

Synthesis and Antimicrobial Activity

One of the primary applications of derivatives of 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid includes the synthesis of novel compounds with potential antimicrobial properties. For example, Shastri and Post (2019) reported the synthesis of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids, which exhibited significant to moderate antibacterial activity and promising antifungal activity. This synthesis underscores the compound's relevance in developing new antimicrobials R. Shastri, Post, 2019.

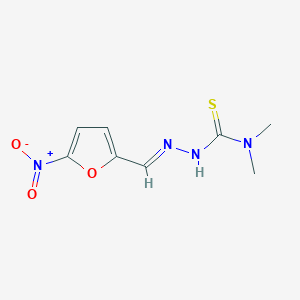

Inhibitors of HCV NS5B Polymerase

Compounds related to this compound, such as 5,6-Dihydroxypyrimidine-4-carboxylic acids, have shown promising activity as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. Stansfield et al. (2004) detailed the development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid, highlighting its potential as a therapeutic agent against HCV I. Stansfield, S. Avolio, S. Colarusso, et al., 2004.

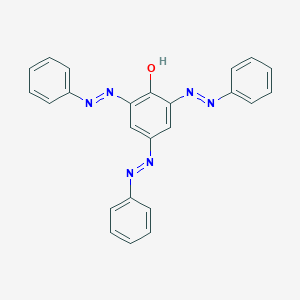

Metal-Organic Frameworks

Derivatives of this compound are also used in the construction of metal-organic frameworks (MOFs). Mirzaei et al. (2012) described the synthesis of a new three-dimensional open MOF based on a tetranuclear Mn(II) complex, showcasing the structural versatility and potential application of these compounds in material science M. Mirzaei, V. Lippolis, H. Eshtiagh-hosseini, et al., 2012.

One-Step Synthesis of Heterocycles

The compound's derivatives are instrumental in the one-step synthesis of various heterocycles, offering a straightforward approach to generating complex structures. Song et al. (2009) demonstrated the treatment of unprotected 5-amino-4-methylpyrimidine with n-BuLi to yield 2-substituted-4,6-diazaindoles in good yields, indicating the efficiency of using these compounds in synthetic chemistry Jinhua J. Song, Zhulin Tan, J. Reeves, et al., 2009.

Advanced Chemistry and Analysis

The study and application of this compound derivatives extend into advanced chemistry and analytical methods, including the synthesis of tetra- and pentaazaheterocyclic systems and the exploration of their chemical properties and potential industrial applications A. Arutyunyan, 2014.

properties

IUPAC Name |

6-methyl-2-oxo-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-4(5(9)10)2-7-6(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUECEAQETPETQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396879 |

Source

|

| Record name | 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13008-17-8 |

Source

|

| Record name | 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)

![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)

![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)

![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)

![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)

![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)

![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)

![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)

![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)